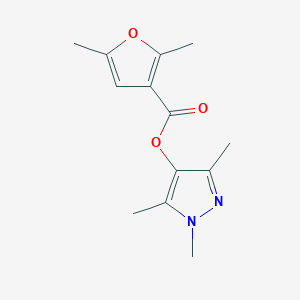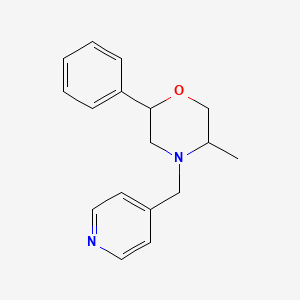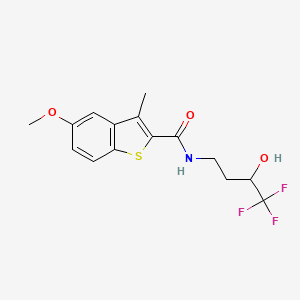![molecular formula C16H25N3O B7592473 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one, also known as D4, is a research chemical that belongs to the class of designer drugs. It is a synthetic compound that has been developed for scientific research purposes only. D4 is a potent and selective agonist of the dopamine D4 receptor, which is involved in various physiological and behavioral processes.
Mechanism of Action
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one is a potent and selective agonist of the dopamine this compound receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. Activation of the dopamine this compound receptor by this compound leads to the activation of downstream signaling pathways, which ultimately modulate various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological and behavioral processes, including cognitive function, reward processing, and addiction. This compound has also been shown to have potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia and ADHD. However, the precise biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one in scientific research is that it is a potent and selective agonist of the dopamine this compound receptor, which allows for the precise modulation of this receptor. However, one limitation of using this compound is that it is a synthetic compound that may not fully replicate the effects of endogenous dopamine on the dopamine this compound receptor.
Future Directions
There are several future directions for 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one research, including investigating the potential therapeutic effects of dopamine this compound receptor agonists in various neuropsychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and the dopamine this compound receptor. Finally, the development of more potent and selective dopamine this compound receptor agonists may lead to the development of novel therapeutics for various neuropsychiatric disorders.
Synthesis Methods
The synthesis of 2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one involves several steps, starting with the reaction of 4-pyridinemethanol with 1,4-diazepane to form 4-(pyridin-4-ylmethyl)-1,4-diazepane. This intermediate is then reacted with 2,2-dimethylpropan-1-one in the presence of a base to form this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one has been used in various scientific research studies to investigate the role of the dopamine this compound receptor in different physiological and behavioral processes. For example, this compound has been used to study the effects of dopamine this compound receptor activation on cognitive function, reward processing, and addiction. This compound has also been used to investigate the potential therapeutic effects of dopamine this compound receptor agonists in various neuropsychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2,2-dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(2,3)15(20)19-10-4-9-18(11-12-19)13-14-5-7-17-8-6-14/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTFCCMAMNBACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
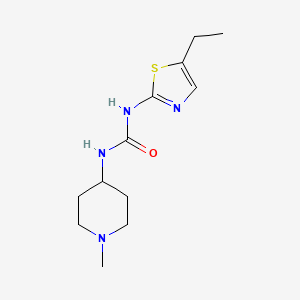
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
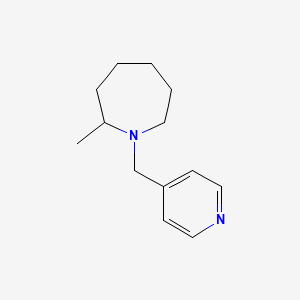
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
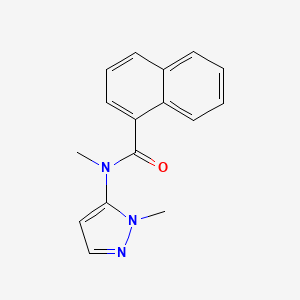
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
